1-(3-chloro-2,3-dideoxypentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one
CAS No.:
Cat. No.: VC16545399
Molecular Formula: C10H13ClN2O4
Molecular Weight: 260.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13ClN2O4 |
|---|---|
| Molecular Weight | 260.67 g/mol |
| IUPAC Name | 1-[4-chloro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C10H13ClN2O4/c1-5-3-13(10(16)12-9(5)15)8-2-6(11)7(4-14)17-8/h3,6-8,14H,2,4H2,1H3,(H,12,15,16) |
| Standard InChI Key | KQVJDKGDGLWBQT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of two primary components:
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Pentofuranosyl Sugar Moiety: The sugar unit is a 2,3-dideoxypentofuranose ring with a chlorine atom at the 3'-position. The absence of hydroxyl groups at the 2' and 3' positions distinguishes it from natural nucleosides, likely reducing susceptibility to enzymatic degradation by nucleoside phosphorylases .
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Pyrimidin-2-one Base: The heterocyclic base features a hydroxyl group at the 4-position and a methyl group at the 5-position. This substitution pattern is analogous to thymine but lacks the 2'-deoxyribose linkage seen in natural thymidine .
The molecular formula is C₁₁H₁₄ClN₂O₅, with a molecular weight of 298.69 g/mol. Key structural parameters include:
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Chlorine Substitution: The 3'-chlorine atom introduces steric and electronic effects that may influence base-pairing interactions or enzyme binding .
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Methyl Group: The 5-methyl group on the pyrimidinone ring enhances hydrophobic interactions, potentially improving membrane permeability .
Physicochemical Characteristics
While experimental data for this specific compound are scarce, inferences can be drawn from structurally related molecules:
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Solubility: Chlorinated nucleosides typically exhibit moderate solubility in polar solvents (e.g., DMSO, ethanol) but limited aqueous solubility due to hydrophobic substituents .
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Stability: The absence of 2' and 3' hydroxyl groups likely confers resistance to acid-catalyzed hydrolysis compared to ribonucleosides .
Table 1: Comparative Physicochemical Properties of Selected Nucleoside Analogs
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of 1-(3-chloro-2,3-dideoxypentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one likely involves the following steps:
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Sugar Modification:
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Base Coupling:
Purification and Characterization
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Chromatography: Reverse-phase HPLC with C18 columns and acetonitrile-water gradients.
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Spectroscopic Validation:
Biological Activity and Mechanism
Anticancer Activity
The 5-methyl group may enhance intercalation into DNA, inducing mismatches during replication. Chlorinated nucleosides are known to:
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Disrupt DNA Repair: Covalently bind to topoisomerase I/II, causing DNA strand breaks .
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Induce Apoptosis: Activate caspase-3 pathways in tumor cells .
Table 2: Biological Activities of Structural Analogs
| Compound Name | IC₅₀ (HIV-1 RT) | Anticancer Activity (IC₅₀, μM) |
|---|---|---|
| 3'-Aminothymidine | 0.8 μM | 45 (HeLa cells) |
| 5-Fluorouracil | N/A | 0.2 (Colon carcinoma) |
| Target Compound (Predicted) | 1.2 μM* | 25–50* |
*Estimated based on structural analogs .
Pharmacokinetics and Toxicology
Absorption and Distribution
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Bioavailability: Expected to be low (<30%) due to poor aqueous solubility. Prodrug strategies (e.g., phosphoramidates) may improve absorption .
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Tissue Penetration: The chlorine substituent enhances lipophilicity, potentially favoring accumulation in lipid-rich tissues (e.g., CNS) .
Metabolic Pathways
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Hepatic Metabolism: Likely undergoes glucuronidation via UGT1A1. The 5-methyl group may slow cytochrome P450-mediated oxidation .
Applications and Future Directions
Therapeutic Prospects
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Antiviral Therapy: Potential use against nucleoside-resistant HIV strains due to novel chlorine substitution .
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Oncology: Combination therapies with DNA-damaging agents (e.g., cisplatin) to enhance cytotoxicity .
Research Priorities
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